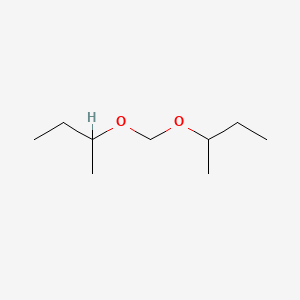
Methane, di-sec-butoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-sec-butoxymethane is an organic compound with the molecular formula C9H20O2. It is also known as 1,1’-[methylenebis(oxy)]bisbutane. This compound is a type of acetal, which is characterized by the presence of two alkoxy groups attached to the same carbon atom. Di-sec-butoxymethane is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Di-sec-butoxymethane can be synthesized through the reaction of formaldehyde with 2-butanol. The reaction typically occurs under acidic conditions, which facilitate the formation of the acetal linkage. The general reaction scheme is as follows:
CH2O+2C4H9OH→C9H20O2+H2O
In industrial settings, this reaction is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified to isolate di-sec-butoxymethane.
Chemical Reactions Analysis
Di-sec-butoxymethane undergoes various chemical reactions, including:
Oxidation: Di-sec-butoxymethane can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert di-sec-butoxymethane into alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Di-sec-butoxymethane can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Di-sec-butoxymethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it useful in studying reaction mechanisms and kinetics.
Biology: Di-sec-butoxymethane is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its properties make it suitable for use in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which di-sec-butoxymethane exerts its effects involves its ability to form stable acetal linkages. These linkages can interact with various molecular targets, including enzymes and receptors. The pathways involved in its action depend on the specific application and the molecular context in which it is used.
Comparison with Similar Compounds
Di-sec-butoxymethane can be compared with other acetals such as di-n-butoxymethane and di-i-propoxymethane. While all these compounds share the acetal functional group, they differ in their alkyl substituents, which influence their chemical properties and applications.
Di-n-butoxymethane: Similar structure but with n-butyl groups instead of sec-butyl groups. It is used in similar applications but may have different reactivity and stability.
Di-i-propoxymethane: Contains isopropyl groups, leading to different steric and electronic effects. It is studied for its unique reactivity in organic synthesis.
Di-sec-butoxymethane’s unique combination of sec-butyl groups provides distinct advantages in certain applications, such as enhanced solubility and reactivity.
Properties
CAS No. |
2568-92-5 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-(butan-2-yloxymethoxy)butane |
InChI |
InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
YJBUXLCNFNPNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCOC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















